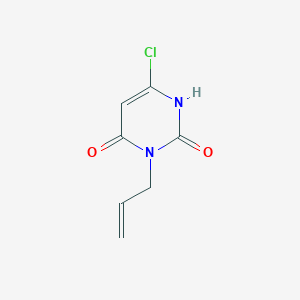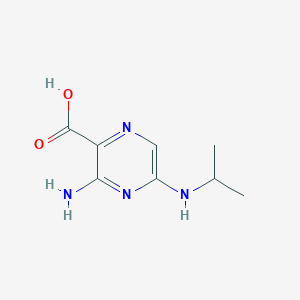
3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with fluorine atoms and a thiadiazole ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the difluoropyridine precursor. One common approach is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The resulting difluoropyridine is then subjected to further reactions to introduce the thiadiazole and amine functionalities.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-(3,5-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
3-(2,6-Difluoropyridin-3-yl)-1,2,4-thiadiazol-5-amine
3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-4-amine
Uniqueness: 3-(3,6-Difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the thiadiazole ring. This combination of structural features can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H4F2N4S |
|---|---|
Molecular Weight |
214.20 g/mol |
IUPAC Name |
3-(3,6-difluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H4F2N4S/c8-3-1-2-4(9)11-5(3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13) |
InChI Key |
PUPCJAOCKGWIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C2=NSC(=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)
